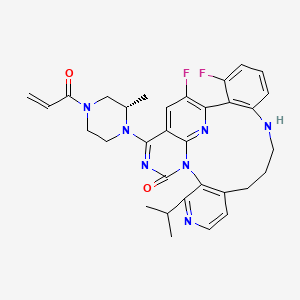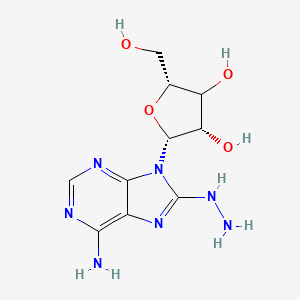
Glyceryl-D5 trihexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyceryl-D5 trihexadecanoate: is a deuterated form of glyceryl trihexadecanoate, also known as tripalmitin. It is a triglyceride where the glycerol backbone is substituted with deuterium atoms. The compound has the chemical formula C51H93D5O6 and a molecular weight of 812.35 g/mol . This compound is often used as a reference material in various analytical applications due to its stable isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions: Glyceryl-D5 trihexadecanoate can be synthesized through the esterification of deuterated glycerol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:
Esterification Reaction:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure compound .
化学反应分析
Types of Reactions: Glyceryl-D5 trihexadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mono- and diglycerides, as well as free fatty acids.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and palmitic acid.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triglycerides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Transesterification: Methanol or ethanol in the presence of a base catalyst such as sodium methoxide (NaOCH3).
Major Products:
Oxidation: Mono- and diglycerides, free fatty acids.
Hydrolysis: Glycerol and palmitic acid.
Transesterification: Different triglycerides and alcohols.
科学研究应用
Glyceryl-D5 trihexadecanoate has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification of triglycerides.
Biological Studies: Employed in lipidomics to study lipid metabolism and the role of triglycerides in various biological processes.
Medical Research: Investigated for its potential role in drug delivery systems and as a model compound for studying the metabolism of triglycerides in the human body.
Industrial Applications: Used in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of glyceryl-D5 trihexadecanoate involves its metabolism in the body. The compound is hydrolyzed by lipases to release glycerol and palmitic acid. These metabolites are then utilized in various metabolic pathways, including energy production and the synthesis of other lipids. The deuterium labeling allows for the tracking of these metabolic processes using analytical techniques such as mass spectrometry .
相似化合物的比较
Glyceryl trihexadecanoate (Tripalmitin): The non-deuterated form of glyceryl-D5 trihexadecanoate.
Glyceryl tristearate (Tristearin): A triglyceride with stearic acid instead of palmitic acid.
Glyceryl trioleate (Triolein): A triglyceride with oleic acid instead of palmitic acid.
Comparison: this compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. Compared to its non-deuterated counterpart, glyceryl trihexadecanoate, the deuterated form provides enhanced sensitivity and specificity in mass spectrometry and NMR spectroscopy. Additionally, the deuterium labeling allows for the detailed study of metabolic pathways and the tracking of lipid metabolism in biological systems .
属性
分子式 |
C51H98O6 |
|---|---|
分子量 |
812.3 g/mol |
IUPAC 名称 |
[1,1,2,3,3-pentadeuterio-2,3-di(hexadecanoyloxy)propyl] hexadecanoate |
InChI |
InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i46D2,47D2,48D |
InChI 键 |
PVNIQBQSYATKKL-JVEITNHCSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)



